2-(1-Methyl-1H-imidazol-2-yl)ethanamine
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Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms The compound this compound is characterized by the presence of a methyl group attached to the nitrogen atom at the first position of the imidazole ring and an ethanamine group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole derivatives. For instance, the reaction of 1-methylimidazole with ethylene oxide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanamine
- 2-(2-Methyl-1H-imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to the presence of the methyl group at the first position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different pharmacological and chemical properties .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQBMQJPNDJLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236627 |
Source
|
Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87786-06-9 |
Source
|
Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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